molecular formula C10H20ClNO2 B2791478 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride CAS No. 1638766-92-3

2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2791478
CAS No.: 1638766-92-3
M. Wt: 221.73
InChI Key: FQWQSXWKJBKUSG-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two methoxy groups attached to the spiro center. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 2-thia-7-azaspiro[3.5]nonane hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

Comparison: 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure with two methoxy groups. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds like 2-thia-7-azaspiro[3.5]nonane hydrochloride and 2-Oxa-7-azaspiro[3.5]nonane oxalate .

Properties

IUPAC Name

2,2-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWQSXWKJBKUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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